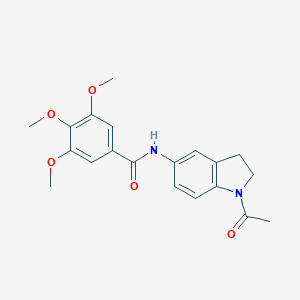![molecular formula C21H19NO5S B300231 N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B300231.png)
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SR 57227A, and it belongs to the class of compounds known as serotonin receptor agonists.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves its binding to the serotonin 5-HT3 receptor. This binding results in the opening of the ion channel, which leads to the influx of cations into the cell and the depolarization of the membrane potential. This depolarization can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide are mediated by its binding to the serotonin 5-HT3 receptor. This binding can result in the modulation of various physiological processes, including the regulation of nausea and vomiting, anxiety, and pain perception. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide in lab experiments include its selectivity for the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential side effects, such as sedation and motor impairment, which can confound experimental results.
Orientations Futures
There are several future directions for the research of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide. One potential direction is the investigation of its potential applications in the treatment of anxiety and depression in humans. Additionally, this compound could be used to study the role of the serotonin 5-HT3 receptor in various physiological processes, such as pain perception and nausea and vomiting. Finally, the development of more selective agonists of the serotonin 5-HT3 receptor could lead to the discovery of new therapeutic targets for various disorders.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves the reaction of 2-(4-methoxyphenoxy)ethylamine with dibenzo[b,d]furan-2-sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that plays an important role in various physiological processes, including the regulation of nausea and vomiting, anxiety, and pain perception.
Propriétés
Nom du produit |
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide |
|---|---|
Formule moléculaire |
C21H19NO5S |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenoxy)ethyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H19NO5S/c1-25-15-6-8-16(9-7-15)26-13-12-22-28(23,24)17-10-11-21-19(14-17)18-4-2-3-5-20(18)27-21/h2-11,14,22H,12-13H2,1H3 |
Clé InChI |
VXNFDFZVVVGMQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)
![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)

![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)


![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)
